Morphine dinicotinate, also known as nicomorphine or 3,6-dinicotinoylmorphine, is a semi-synthetic opioid derived from morphine. It is classified as a strong opioid agonist analgesic, exhibiting a potency two to three times greater than that of morphine itself. This compound was first synthesized in 1904 and later patented in 1957. Its structure incorporates two nicotinoyl groups attached to the morphine backbone, enhancing its lipid solubility and central nervous system penetration compared to its parent compound, morphine .
Morphine dinicotinate is synthesized from morphine, which is naturally found in opium poppies (Papaver somniferum). The classification of morphine dinicotinate falls under the category of opioids, specifically as a semi-synthetic derivative of morphine. Its chemical formula is , with a molar mass of approximately 495.535 g/mol .
The synthesis of morphine dinicotinate typically involves the esterification of morphine with nicotinic acid. This can be accomplished through various methods:
The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the formation of the desired ester.
Morphine dinicotinate features a complex molecular structure characterized by:
The 3D structure can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms and functional groups within the molecule .
Morphine dinicotinate undergoes various chemical reactions typical for esters and opioids:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with its use.
Morphine dinicotinate acts primarily as an agonist at the mu-opioid receptors in the central nervous system. The mechanism involves:
The pharmacokinetics reveal that after intravenous administration, morphine dinicotinate has a rapid onset due to its increased lipid solubility compared to morphine, with a half-life of approximately three minutes before being metabolized into active forms .
Morphine dinicotinate has several applications in scientific research and medicine:
Systematic Nomenclature and Molecular IdentityMorphine dinicotinate (C₂₉H₂₅N₃O₅), systematically named morphine-3,6-dinicotinate, is a diester derivative of morphine where nicotinic acid esters replace the hydroxyl groups at positions 3 and 6 of the morphine scaffold. Its molecular weight is 495.535 g·mol⁻¹, and it belongs to the class of 4,5-epoxymorphinan opioids [2] [9]. The hydrochloride salt (CAS 35055-78-8) is the common pharmaceutical form, with a free base conversion ratio of 0.93 [2].
Stereochemical FeaturesThe compound retains morphine’s pentacyclic structure with five chiral centers (5R, 6S, 9R, 13S, 14R). Esterification at C3 (phenolic -OH) and C6 (alcoholic -OH) introduces two nicotinoyl groups, significantly altering polarity and receptor binding kinetics. The JSmol interactive model (InChIKey: HNDXBGYRMHRUFN-CIVUWBIHSA-N
) confirms the conserved stereochemistry of the morphine core [2] [10].
Structural SignificanceThe 3,6-diester configuration enhances lipid solubility, facilitating blood-brain barrier penetration. This structural motif parallels heroin (3,6-diacetylmorphine) and other diesters like dipropanoylmorphine [2] [8].
Table 1: Morphine Dinicotinate Identifiers
Property | Value |
---|---|
IUPAC Name | [(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,4a-diyl] dinicotinate |
Molecular Formula | C₂₉H₂₅N₃O₅ |
CAS Number (free base) | 35055-78-8 (hydrochloride) |
PubChem CID | 5362460 |
InChIKey | HNDXBGYRMHRUFN-CIVUWBIHSA-N |
Primary Synthetic RouteMorphine dinicotinate is synthesized via esterification of anhydrous morphine base with nicotinic anhydride at 130°C. This method, pioneered by Pongratz and Zirm (1957), yields the diester without requiring catalysts, though acid scavengers may mitigate degradation [2] [6]. The reaction proceeds via nucleophilic acyl substitution: morphine’s hydroxyl groups attack the electrophilic carbonyl carbon of nicotinic anhydride, releasing nicotinic acid as a byproduct.
Reaction OptimizationKey parameters include:
Impurity ProfilingCommon byproducts include:
Table 2: Synthesis Conditions and Yields
Condition | Specification | Impact on Yield |
---|---|---|
Temperature | 130°C, 3–5 hours | ~85% |
Molar Ratio | Morphine : Nicotinic Anhydride (1:2.2) | Maximizes diester |
Solvent | Toluene | Prevents hydrolysis |
Protection | N-acetylation | Reduces side products |
Solubility ProfileMorphine dinicotinate hydrochloride is freely soluble in water (≥50 mg/mL) and ethanol but insoluble in non-polar solvents. The free base exhibits high lipid solubility (log P ≈ 2.8), correlating with enhanced CNS penetration [2] [9].
Stability and DegradationThe compound undergoes pH-dependent hydrolysis:
Solid-State CharacteristicsCrystallographic data reveal monoclinic crystals (space group P2₁). Hydrogen bonding between the C14-OH and the C3 ester carbonyl stabilizes the lattice. Thermal analysis (DSC) shows a melting point of 198–201°C (decomposition) [2].
Chromatographic Methods
Spectroscopic Characterization
Mass Spectrometric FragmentationCharacteristic ESI+-MS fragments:
Table 3: Analytical Signatures of Morphine Dinicotinate
Technique | Key Parameters | Diagnostic Features |
---|---|---|
HPLC-UV | λ=260 nm; tᵣ=7.2 min | Peak symmetry >0.95 |
LC-MS/MS | MRM: 496.2→285.1/211.1 | LOD: 0.4 ng/mL (urine) |
¹H NMR | 500 MHz, DMSO-d6 | δ 5.32 (H-6, J=9.1 Hz) |
FTIR | ATR mode | 1725 cm⁻¹ (ester C=O stretch) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7